

# Application Notes and Protocols for the Synthesis of 6-Hydroxy-1-indanone

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## Compound of Interest

Compound Name: 6-Hydroxy-1-indanone

Cat. No.: B1631100

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**6-Hydroxy-1-indanone** is a valuable chemical intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.[1] It serves as a key precursor for the synthesis of tetracyclic ketones used in the total syntheses of (±)-frondosin C and (±)-8-epi-frondosin C.[2][3][4] Additionally, it is utilized in the preparation of 1,4-dihydroindeno[1,2-c]pyrazoles, which function as potent CHK-1 inhibitors and have potential applications in cancer therapy by inhibiting cancer cell growth.[2][3][4] This document provides a detailed experimental protocol for the synthesis of **6-Hydroxy-1-indanone**, along with relevant data and visualizations.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	148.16 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to light yellow crystalline powder	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	154-158 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Boiling Point	329 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Soluble in Methanol	<a href="#">[2]</a> <a href="#">[3]</a>
Purity	>97%	<a href="#">[6]</a> <a href="#">[7]</a>

## Experimental Protocol: Synthesis of 6-Hydroxy-1-indanone from 6-Methoxy-1-indanone

This protocol details the synthesis of **6-Hydroxy-1-indanone** via the demethylation of 6-Methoxy-1-indanone.

Materials:

- 6-Methoxy-1-indanone
- Aluminum chloride (AlCl<sub>3</sub>)
- Toluene
- Ethyl acetate
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- Ice

Equipment:

- Round-bottom flask
- Powder addition funnel
- Reflux condenser
- Stirrer
- Heating mantle
- Separatory funnel
- Standard laboratory glassware

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, prepare a suspension of aluminum chloride (5.3 g, 39.7 mmol) in toluene (75 mL).<sup>[3][4]</sup>
- **Addition of Starting Material:** Slowly add 6-Methoxy-1-indanone (2.5 g, 15.4 mmol) to the stirred suspension at room temperature.<sup>[3][4]</sup> Use an additional 25 mL of toluene to rinse the powder addition funnel and ensure all the starting material is transferred to the reaction mixture.<sup>[3][4]</sup>
- **Reaction:** Heat the reaction mixture to reflux and maintain this temperature for 1 hour.<sup>[3][4]</sup>
- **Quenching:** After the reaction is complete, cool the mixture to room temperature and then slowly pour it into ice water to quench the reaction.<sup>[3][4]</sup>
- **Extraction:** Transfer the mixture to a separatory funnel using ethyl acetate. Separate the organic and aqueous layers.<sup>[3][4]</sup>
- **Washing:** Wash the organic phase twice with water and once with a saturated sodium chloride solution.<sup>[3][4]</sup>
- **Drying and Concentration:** Dry the organic phase over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate to obtain the crude product.<sup>[3][4]</sup>

- Purification: The resulting product is a light tan solid. Further purification can be achieved by recrystallization if necessary.

Expected Yield: Approximately 1.5 g (66% yield) of 6-hydroxy-2,3-dihydro-1H-inden-1-one.[3][4]

Characterization Data:

- $^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ )  $\delta$ : 9.72 (s, 1H), 7.36 (d,  $J$  = 8 Hz, 1H), 7.07 (dd,  $J$  = 8, 3 Hz, 1H), 6.90 (d,  $J$  = 3 Hz, 1H), 2.94 (m, 2H), 2.58 (m, 2H).[3][4]
- ESI-MS  $m/z$ : 149 ( $[\text{M} + \text{H}]^+$ ).[3][4]

## Visualizations



1.  $\text{AlCl}_3$ , Toluene, Reflux  
2.  $\text{H}_2\text{O}$

6-Methoxy-1-indanone

Demethylation

6-Hydroxy-1-indanone

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